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Integric acid

Cat. No.: B1237892
M. Wt: 430.5 g/mol
InChI Key: UIXJDFDDMXCJCT-KIBVBBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integric acid is an acyl eremophilane sesquiterpenoid polyketide metabolite first isolated from the wood-decay fungus Xylaria feejeensis . Its biosynthesis involves a unique pathway, with labeling studies confirming that its structure is formed through the condensation of a sesquiterpene, derived via the mevalonate pathway, and a polyketide chain . This natural product has been identified as a potent and specific inhibitor of HIV-1 integrase, the viral enzyme responsible for the insertion of proviral DNA into the host genome . Studies on its structure-activity relationship (SAR) reveal that the inhibition of the strand transfer activity of HIV-1 integrase is highly specific, with most functional groups on the natural product being essential for activity . In contrast, the inhibition of the 3'-processing activity by integrase appears to be less structurally stringent, suggesting distinct mechanisms for the two integrase reactions . The total synthesis of this compound has been achieved, confirming the (S)-stereochemistry at the C4' position . Chemical modifications, including catalytic hydrogenation and borohydride reduction, as well as enzymatic hydrolysis, have been explored, but often lead to decomposition or less active products, underscoring the optimized nature of the parent compound for integrase inhibition . This product is sold for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O6 B1237892 Integric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,4R,7S,8aR)-4-[(E)-2,4-dimethyloct-2-enoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C25H34O6/c1-6-7-8-15(2)11-16(3)24(30)31-22-10-9-19(23(28)29)25(5)13-18(17(4)14-26)21(27)12-20(22)25/h11-12,14-15,18-19,22H,4,6-10,13H2,1-3,5H3,(H,28,29)/b16-11+/t15?,18-,19+,22+,25+/m0/s1

InChI Key

UIXJDFDDMXCJCT-KIBVBBMMSA-N

SMILES

CCCCC(C)C=C(C)C(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C(=O)O

Isomeric SMILES

CCCCC(C)/C=C(\C)/C(=O)O[C@@H]1CC[C@@H]([C@@]2(C1=CC(=O)[C@@H](C2)C(=C)C=O)C)C(=O)O

Canonical SMILES

CCCCC(C)C=C(C)C(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C(=O)O

Origin of Product

United States

Natural Occurrence and Biological Sources of Integric Acid

Optimization of Fungal Growth Conditions

To enhance the production of integric acid, the growth conditions of the fungal isolates are carefully controlled. For Xylaria feejeensis 2FB-PPM08M, studies have shown that the fungus is typically grown in a liquid medium, such as potato dextrose broth (PDB). thaiscience.inforesearchgate.net The cultivation is carried out under static conditions at a controlled temperature, for instance, 30°C for a period of 21 days, to allow for sufficient mycelial growth and metabolite production. researchgate.net The mycelial biomass and the production of this compound have been monitored over time to determine the optimal harvest time. researchgate.net

Xylaria feejeensis (strain 2FB-PPM08M)

Fermentation Processes for Enhanced Metabolite Yield

Fermentation is a critical step in the production of this compound. For Xylaria feejeensis 2FB-PPM08M, large-scale fermentation is conducted in a suitable broth. thaiscience.info After the fermentation period, the fungal mycelia are harvested, dried, and ground. researchgate.net The extraction of this compound is then performed using solvents like ethyl acetate (B1210297). thaiscience.inforesearchgate.net The crude extract is subsequently purified through chromatographic techniques to isolate the pure compound. thaiscience.inforesearchgate.net The yield of this compound can be significant, with one study reporting a yield of 0.3830 grams from a crude extract of 0.5085 grams. thaiscience.info

For Xylaria sp. MF6254, a similar fermentation process is employed. Seed cultures are first grown and then transferred to a larger production medium. researchgate.net The fermentation is carried out with agitation at a specific temperature and humidity to promote the production of this compound. researchgate.net

Table 1: Fungal Sources of this compound

Fungal IsolateReference
Xylaria feejeensis (strain 2FB-PPM08M) thaiscience.inforesearchgate.netresearchgate.net
Xylaria sp. MF6254 ebi.ac.ukebi.ac.uk

Table 2: Cultivation and Fermentation Parameters for this compound Production from Xylaria feejeensis 2FB-PPM08M

ParameterConditionReference
Growth MediumPotato Dextrose Broth (PDB) thaiscience.inforesearchgate.net
Cultivation Temperature30°C researchgate.net
Cultivation Period21 days researchgate.net
Cultivation TypeStatic researchgate.net
Extraction SolventEthyl Acetate thaiscience.inforesearchgate.net

Biosynthesis and Metabolic Pathways of Integric Acid

Precursor Incorporation Studies

To unravel the biosynthetic origins of integric acid, researchers have employed isotope labeling experiments. By feeding the producing organism, Xylaria feejeensis strain 2FB-PPM08M, with isotopically labeled precursors, scientists can trace the path of these molecules as they are incorporated into the final structure of this compound. nih.govresearchgate.net

Labeling experiments utilizing various isotopically marked acetate (B1210297) forms, including [1-¹³C], [2-¹³C], and [1,2-¹³C₂] acetate, were conducted with the fungal culture. nih.govresearchgate.netresearchmap.jp The results from these experiments were crucial in demonstrating that the side chain of this compound is assembled through the polyketide pathway. researchgate.netresearchgate.net For instance, feeding with [1-¹³C] acetate resulted in the significant labeling of seven specific carbon atoms within the this compound molecule (C-2, C-4, C-6, C-8, C-1', C-5', and C-7'). researchgate.net This pattern of incorporation is a hallmark of the polyketide synthesis mechanism, where acetate units are sequentially condensed.

Table 1: Results of Acetate Labeling Experiments in this compound Biosynthesis

Labeled Precursor Labeled Carbons in this compound Pathway Indicated
[1-¹³C] Acetate C-2, C-4, C-6, C-8, C-1', C-5', C-7' Polyketide Pathway
[2-¹³C] Acetate Data confirms polyketide origin Polyketide Pathway

Further labeling studies were performed using L-methionine with a labeled methyl group (methyl-¹³C). nih.govresearchgate.net These experiments revealed that the methyl groups present in the side chain of the this compound molecule are derived from L-methionine. researchgate.net This finding is consistent with the known role of S-adenosylmethionine (a derivative of L-methionine) as a primary methyl group donor in many biosynthetic pathways, including polyketide synthesis.

Acetate Labeling Experiments

Elucidation of Proposed Biosynthetic Routes

The data from precursor incorporation studies have allowed for the formulation of a comprehensive biosynthetic pathway for this compound. The evidence strongly supports a model where the molecule is formed through the condensation of two major components, each synthesized via a distinct metabolic route. nih.govresearchgate.netresearchgate.net

The core ring structure of this compound is a sesquiterpenoid. nih.gov Specifically, it is classified as an eremophilane (B1244597) sesquiterpenoid. ebi.ac.uk Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and are derived from the precursor farnesyl diphosphate (B83284) (FPP). researchgate.net The labeling patterns observed in the ring carbons of this compound are consistent with their origin from a sesquiterpene moiety, which itself is assembled via the mevalonate (B85504) pathway. researchgate.netresearchgate.net

The side chain of this compound is synthesized via the polyketide pathway. nih.govresearchgate.netresearchgate.net This was determined through the acetate labeling experiments, which showed a characteristic incorporation pattern of acetate units into the side chain. researchgate.net Polyketides are assembled from simple carboxylate precursors, primarily acetyl-CoA and its derivative, malonyl-CoA. The condensation of these units forms the carbon backbone of the side chain, which is then further modified, for instance, by the addition of methyl groups from L-methionine. nih.govresearchgate.net

The biosynthesis of the ring carbons of this compound proceeds via the mevalonate pathway. nih.govresearchgate.netresearchgate.net This essential metabolic route begins with acetyl-CoA and produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids, including sesquiterpenes. wikipedia.orgnih.gov The incorporation of labeled acetate into the ring structure follows the expected pattern for the mevalonate pathway, confirming that the sesquiterpene portion of this compound originates from this route. researchgate.net Ultimately, the biosynthesis of this compound is a clear example of a hybrid pathway, where a sesquiterpene from the mevalonate pathway condenses with a polyketide chain. nih.govresearchgate.net

Table 2: Summary of Biosynthetic Contributions to this compound

Molecular Component Biosynthetic Pathway Precursors
Ring Structure Mevalonate Pathway / Sesquiterpene Pathway Acetyl-CoA, Mevalonic acid, Isopentenyl pyrophosphate

Polyketide Pathway Contributions

Enzymatic Machinery and Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, beginning with the production of its core components via two major metabolic routes. The decalin ring system, a characteristic feature of its sesquiterpenoid portion, is assembled from isoprene units synthesized through the mevalonate pathway. Concurrently, the acyl side chain is constructed by a polyketide synthase (PKS).

While the general pathways are understood, the specific enzymatic machinery and the corresponding biosynthetic gene cluster (BGC) for this compound have not been fully elucidated in published research. Fungal secondary metabolites are typically synthesized by enzymes encoded by genes clustered together on the chromosome. studiesinmycology.org These clusters often include genes for a backbone enzyme (like a PKS or terpene cyclase), as well as genes for tailoring enzymes such as oxidases, transferases, and regulatory proteins that modify the initial scaffold to produce the final complex molecule.

Based on the known structure of this compound, the BGC would be expected to contain:

A Terpene Cyclase: This enzyme would catalyze the cyclization of a precursor like farnesyl diphosphate (FPP) to form the sesquiterpene core.

A Polyketide Synthase (PKS): A Type I PKS is likely responsible for the synthesis of the polyketide side chain from acetyl-CoA and malonyl-CoA units. mdpi.com

Tailoring Enzymes: A suite of enzymes, likely including P450 monooxygenases, dehydrogenases, and acyltransferases, would be required for the subsequent oxidation, cyclization, and esterification steps that lead to the final structure of this compound.

The table below outlines the putative enzymes and their roles in the biosynthesis of this compound, based on the general principles of fungal secondary metabolism.

Putative Enzyme Class Function in this compound Biosynthesis Precursors/Intermediates
Terpene CyclaseFormation of the sesquiterpene backboneFarnesyl Diphosphate (FPP)
Polyketide Synthase (PKS)Synthesis of the polyketide side chainAcetyl-CoA, Malonyl-CoA
P450 MonooxygenasesHydroxylation and other oxidative modificationsSesquiterpene & Polyketide intermediates
DehydrogenasesOxidation/reduction reactionsModified intermediates
AcyltransferasesEsterification of the sesquiterpene core with the polyketide chainSesquiterpene alcohol, activated polyketide

Metabolic Engineering Approaches for Optimized this compound Production

Currently, there are no specific reports in the scientific literature detailing the metabolic engineering of Xylaria feejeensis for the enhanced production of this compound. However, general strategies for increasing the yield of secondary metabolites in fungi could be applied. These approaches often focus on increasing the supply of precursors, overexpressing key biosynthetic or regulatory genes, and optimizing fermentation conditions.

One promising avenue is the use of epigenetic modifiers. The addition of substances like 5-azacytidine (B1684299) (a DNA methyltransferase inhibitor) or suberoylanilide hydroxamic acid (SAHA, a histone deacetylase inhibitor) has been shown to activate silent BGCs or enhance the production of existing secondary metabolites in various fungi, including some Xylaria species. nih.govrsc.org

Another approach is co-cultivation. Growing a producing fungus alongside other microorganisms can trigger the expression of otherwise silent BGCs as a response to competition or communication, potentially leading to increased yields of desired compounds. mdpi.com

More targeted metabolic engineering strategies could involve:

Overexpression of Pathway Genes: Once the this compound BGC is identified, the genes encoding key enzymes (e.g., the PKS and terpene cyclase) or regulatory proteins could be overexpressed to increase the metabolic flux towards this compound.

Increasing Precursor Supply: Engineering the primary metabolic pathways to divert more carbon towards acetyl-CoA, malonyl-CoA, and FPP could enhance the production of the polyketide and sesquiterpene building blocks.

Heterologous Expression: The entire this compound BGC could be cloned and expressed in a well-characterized fungal host like Aspergillus oryzae. uni-hannover.de This can be an effective strategy when the native producer is difficult to cultivate or genetically manipulate.

The following table summarizes potential metabolic engineering strategies and their rationales for optimizing this compound production.

Strategy Rationale Potential Target(s)
Epigenetic ModificationActivate or enhance the expression of the this compound BGC.DNA methyltransferases, histone deacetylases.
Co-cultivationInduce secondary metabolism through microbial competition.Xylaria feejeensis grown with other fungi or bacteria.
Gene OverexpressionIncrease the catalytic capacity of the biosynthetic pathway.This compound PKS, terpene cyclase, positive regulatory genes.
Precursor EngineeringBoost the availability of essential building blocks.Genes in the mevalonate and fatty acid synthesis pathways.
Heterologous ExpressionTransfer the biosynthetic pathway to a high-producing, easily manipulated host.The entire this compound BGC.

Further research into the genetic basis of this compound biosynthesis is a critical first step toward applying these powerful metabolic engineering techniques for its optimized production.

Chemical Synthesis and Analog Development of Integric Acid

Total Synthesis Methodologies of Integric Acid

An efficient total synthesis of this compound has been accomplished, starting from the well-known Wieland-Miescher ketone. acs.orgnih.gov This synthetic approach allows for the production of this compound and its diastereoisomers, which is essential for confirming its absolute stereochemistry. acs.org

The retrosynthetic strategy for this compound (1) involves a few key disconnections. acs.org The design is inspired by the synthesis of the related natural product, xylarenal A. acs.org The primary disconnection is the ester bond, which separates the decalin core from the (E)-2,4-dimethyloct-2-enoic acid side chain (8). To manage the reactive α,β-unsaturated aldehyde, it is envisioned as being installed late in the synthesis, masked as an allyl group in an advanced intermediate (6). The carboxylic acid is protected as a dioxolane. This synthetic plan traces the decalin core back to the Wieland-Miescher ketone (7) as the starting material. acs.org

Figure 1: Retrosynthetic Analysis of this compound

Generated code

The synthesis commences with the transformation of the Wieland-Miescher ketone (7). acs.org A critical step involves a one-step deprotection of a dithioacetal and simultaneous protection of the resulting aldehyde as a dioxolane to yield intermediate 12. acs.org This orthogonal protection/deprotection strategy proved to be highly efficient. acs.orgacs.org

The synthesis proceeds through the formation of a dienyl acetate (B1210297) (13), which is then oxidized to produce alcohols 14 and 15. acs.org The desired alcohol (15) is protected as a TBS-ether to give intermediate 16. acs.org One of the more significant challenges in the synthesis was the selective oxidative cleavage of an allyl group in the presence of two other unsaturated bonds. acs.org The synthesis of both enantiomers of the side chain, (S)-8 and (R)-8, was also necessary and was achieved in five steps from hexanal. acs.org

IntermediateDescription
Wieland-Miescher ketone (7) Chiral starting material for the decalin core. acs.org
Aldehyde 11 An early intermediate derived from the Wieland-Miescher ketone. acs.org
Dioxolane 12 Formed by a one-step deprotection/protection sequence. acs.org
Dienyl acetate 13 Generated from intermediate 12. acs.org
Alcohols 14 and 15 Produced by the oxidation of dienyl acetate 13. acs.org
TBS Ether 16 A key intermediate where the alcohol is protected. acs.org
(S)-8 and (R)-8 The two enantiomers of the side chain acid, synthesized from hexanal. acs.org

A primary goal of the total synthesis was to unambiguously determine the absolute stereochemistry of the chiral center at the C4' position of the side chain, which could not be definitively assigned from the natural product. acs.org To achieve this, both possible C4' diastereoisomers of this compound, 1a and 1b , were synthesized. acs.org

By comparing the ¹H and ¹³C NMR spectral data and optical rotations of the synthesized diastereoisomers with those of an authentic sample of natural this compound, the absolute configuration at the C4' position was confirmed to be S. acs.orgthaiscience.info This provided conclusive evidence for the complete stereostructure of this compound. ebi.ac.ukacs.orgacs.org

Key Synthetic Steps and Intermediates (e.g., Wieland-Miescher ketone derivatives)

Semisynthesis and Derivatization of this compound

Efforts to modify the this compound scaffold have been undertaken to explore structure-activity relationships (SAR). acs.org However, these chemical modifications have been significantly hampered by the instability of the α,β-unsaturated aldehyde moiety present in the molecule. acs.orgacs.org A total synthesis approach that allows for the introduction of this labile functional group at a late stage provides a significant advantage for accessing a wider range of derivatives for biological evaluation. acs.org The development of a synthetic pathway to this compound opens up the possibility of creating related compounds, such as the eremoxylarins and 07H239-A, by varying the ester substituent. dicp.ac.cn

In addition to chemical methods, enzymatic transformations have been employed to create derivatives of this compound. ebi.ac.ukresearchgate.net This approach can offer high selectivity and milder reaction conditions, which is beneficial when dealing with a sensitive molecule like this compound. The use of enzymes allows for the preparation of specific derivatives that might be difficult to obtain through purely chemical means. researchgate.net These enzymatic modifications have contributed to the preparation of several selective chemical derivatives of this compound. ebi.ac.uk

Chemical Modification Strategies of the this compound Scaffold

Design and Synthesis of this compound Analogs for Research Probes

The development of research probes derived from natural products like this compound is a critical step in elucidating their molecular mechanisms of action, identifying their cellular targets, and understanding their structure-activity relationships (SAR). The design and synthesis of such probes require a careful balance between maintaining the core pharmacophore responsible for biological activity and introducing a reporter moiety, such as a fluorescent tag, a biotin (B1667282) group for affinity purification, or a photoreactive group for covalent cross-linking.

Design Principles for this compound-Based Probes

The design of this compound analogs as research probes is heavily guided by its structure-activity relationship (SAR) as an inhibitor of HIV-1 integrase. nih.govebi.ac.uk Studies involving chemical and enzymatic modifications of this compound have revealed that many of the functional groups present in the natural product are crucial for its potent inhibition of the HIV-1 integrase strand transfer activity. nih.gov This suggests that indiscriminate modification of the molecule would likely lead to a significant loss of biological activity.

Key structural features of this compound that are important for its activity include the eremophilane (B1244597) core, the α,β-unsaturated aldehyde, the carboxylic acid, and the ester side chain. nih.gov However, research has also indicated that the requirements for inhibiting the 3'-processing activity of integrase are less stringent, which may offer a window for modification without completely abolishing its biological function. nih.gov

A viable strategy for designing this compound-based probes involves identifying positions on the molecule that are tolerant to substitution. The total synthesis of this compound, which allows for the late-stage introduction of various moieties, provides a powerful platform for creating such analogs. acs.org Based on SAR studies, potential modification sites could include less critical positions on the acyl side chain or the carboxylic acid group, where a linker could be attached to a reporter group.

For instance, a general approach for creating a biotinylated or fluorescent probe would involve synthesizing an this compound analog with a linker arm terminating in a functional group, such as an amine or an alkyne, which can then be readily coupled to an activated biotin or a fluorescent dye. Photoaffinity probes, designed to covalently bind to their target upon photoactivation, could be synthesized by incorporating a photoreactive group like a benzophenone (B1666685) or a diazirine into the this compound scaffold, again at a position that minimizes disruption of its binding affinity. nih.gov

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs for use as research probes can leverage the established total synthesis route of the parent natural product. This synthetic pathway provides access to key intermediates that can be chemically altered to introduce the desired functionalities for probe development.

One of the pivotal moments in the synthesis of this compound is the esterification step, which joins the bicyclic core with the dimethyloctenoyl side chain. acs.org This step presents an opportunity to introduce modified side chains that incorporate a linker and a reporter group. For example, a synthetic route could be devised to produce a side chain analog containing a terminal alkyne, which could then be used in a "click chemistry" reaction to attach a biotin or fluorescent tag.

A retrosynthetic analysis for a hypothetical biotinylated this compound probe is outlined below:

Target Probe Retrosynthetic Approach Key Intermediates
Biotinylated this compoundDisconnection at the linker-biotin bond, followed by disconnection of the ester linkage.This compound core with a carboxylic acid, a modified side chain with a linker and terminal alkyne, and an azide-functionalized biotin.

The synthesis would commence with the preparation of the this compound core, following the established procedures from the Wieland-Miescher ketone. acs.org In parallel, a modified dimethyloctenoyl side chain would be synthesized to include a linker with a terminal functional group suitable for conjugation. The choice of linker is critical to ensure that the reporter group is positioned away from the pharmacophore to minimize steric hindrance and maintain biological activity. Polyethylene glycol (PEG) linkers are often employed for this purpose due to their flexibility and hydrophilicity.

Once the modified side chain and the this compound core are synthesized, they can be coupled via an esterification reaction. The final step would involve the conjugation of the reporter group (e.g., biotin-azide) to the terminal functional group of the linker (e.g., alkyne) using a highly efficient and bioorthogonal reaction like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Similarly, for photoaffinity probes, a benzophenone moiety could be incorporated into the side chain during its synthesis. This modified side chain would then be esterified with the this compound core. The resulting photoaffinity probe would retain the essential structural features of this compound for target recognition, while the benzophenone group would enable covalent cross-linking to the target protein upon UV irradiation, facilitating target identification and binding site mapping. nih.gov

The development of these research probes is instrumental for a deeper understanding of the biological roles of this compound and for the rational design of new therapeutic agents based on its scaffold.

Structure Activity Relationship Sar Studies of Integric Acid

Elucidation of Pharmacophoric Requirements for Biological Activities

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For integric acid, its inhibitory action against HIV-1 integrase is highly dependent on the integrity of its complex structure.

Chemical and enzymatic modifications of this compound have revealed that most of the functional groups present in the natural product are crucial for its ability to inhibit the strand transfer reaction of HIV-1 integrase. thaiscience.infonih.govebi.ac.uk This suggests a highly specific interaction with the enzyme's active site.

Key pharmacophoric features for HIV-1 integrase inhibition can be inferred from the following observations:

The Ester Linkage: Hydrolysis of the ester group in this compound to the corresponding carboxylic acid results in a significant loss of inhibitory activity against HIV-1 integrase. This indicates that the ester moiety is a critical component of the pharmacophore.

The α,β-Unsaturated Aldehyde: Modification of the α,β-unsaturated aldehyde also leads to a decrease in activity, highlighting its importance for binding to the enzyme.

The Decalin Core: The rigid, bicyclic decalin core serves as a scaffold, holding the other functional groups in the correct spatial orientation for optimal interaction with the target enzyme.

Correlation of this compound Structural Motifs with Specific Biological Activity

The structure of this compound can be broken down into several key motifs, each contributing to its biological profile. These motifs include the eremophilane (B1244597) sesquiterpenoid core, the acyl side chain, and various functional groups.

Eremophilane Sesquiterpenoid Core: This bicyclic core is a common structural motif in a number of biologically active natural products. nih.govresearchgate.net In this compound, this rigid framework is essential for orienting the other functional groups for effective binding to HIV-1 integrase.

Acyl Side Chain: The (E)-2,4-dimethyloct-2-enoyl side chain is attached to the core via an ester linkage. The length and branching of this chain, as well as the ester linkage itself, are critical for anti-HIV-1 activity. As mentioned, hydrolysis of this ester abolishes activity.

α,β-Unsaturated Aldehyde: This reactive functional group is also crucial for the inhibition of HIV-1 integrase. Its electrophilic nature may allow for covalent or strong non-covalent interactions within the enzyme's active site.

The following table summarizes the inhibitory activity of this compound and a key derivative against HIV-1 integrase, illustrating the importance of the ester motif.

CompoundModificationHIV-1 Integrase Strand Transfer IC50 (µM)HIV-1 Integrase 3'-Processing IC50 (µM)
This compound None3-10>100
This compound Hydrolysis Product Ester hydrolysis to carboxylic acid>100>100

Data sourced from Singh et al., 2000.

Comparative SAR across Different Biological Targets (e.g., HIV-1 Integrase versus P. falciparum)

A direct comparative SAR study of a series of this compound derivatives against both HIV-1 integrase and P. falciparum has not been reported. However, by comparing the existing data, some inferences can be drawn.

The SAR for HIV-1 integrase inhibition is relatively strict, with most parts of the molecule being essential for potent activity, particularly for the strand transfer step. thaiscience.infonih.gov The inhibition of the 3'-processing step is less sensitive to structural changes, suggesting different binding modes or requirements for the two catalytic functions of HIV-1 integrase. thaiscience.infonih.gov

In contrast, the activity of this compound against the K1 strain of P. falciparum (IC50 = 6.91 µM) indicates that this compound also has potential as an antimalarial agent. thaiscience.inforesearchgate.net Without SAR data for a series of derivatives against P. falciparum, it is difficult to determine the specific structural requirements for this activity. However, it is known that other eremophilane sesquiterpenoids exhibit antiplasmodial activity. researchgate.net

The following table presents the known inhibitory activities of this compound against both targets:

TargetStrain/AssayIC50 (µM)
HIV-1 Integrase (Strand Transfer) -3-10
HIV-1 Integrase (3'-Processing) ->100
Plasmodium falciparum K16.91

Data for HIV-1 Integrase sourced from Singh et al., 2000. Data for P. falciparum sourced from Srisapoomi et al., 2015.

Given the complex and highly functionalized structure of this compound, it is plausible that different structural motifs are responsible for the observed activities against these distinct biological targets. For example, the features critical for binding to the active site of HIV-1 integrase may not be the same as those required for activity against P. falciparum. The antiplasmodial activity might be due to a different mechanism of action, potentially involving other parasitic targets. Further research, including the synthesis and biological evaluation of a focused library of this compound analogs against both HIV-1 integrase and P. falciparum, would be necessary to delineate the specific SAR for each target and to explore the potential for developing dual-acting agents or selective inhibitors.

Biological Activities and Molecular Mechanisms of Integric Acid

Anti-HIV-1 Integrase Activity

Integric acid has been established as an inhibitor of HIV-1 integrase, a critical enzyme for the replication of the virus. ebi.ac.uknih.gov The enzyme facilitates the insertion of the viral DNA into the host cell's genome through a series of steps, and this compound has been shown to interfere with multiple stages of this process. researchgate.netnih.gov

Inhibition of 3'-End Processing Activity

This compound demonstrates inhibitory effects on the 3'-end processing reaction catalyzed by HIV-1 integrase. nih.govresearchgate.net This process involves the removal of a dinucleotide from each 3' end of the viral DNA, a prerequisite for the subsequent integration into the host genome. wayne.eduscispace.com Studies have shown that this compound can inhibit this 3'-end processing with an IC50 value in the range of 3–10 μM. researchgate.netresearchgate.net However, the inhibition of the 3' processing activity is considered less stringent compared to its effect on the strand transfer reaction, suggesting different structure-activity relationships for the two reactions. nih.gov

Inhibition of Strand Transfer Reaction

A crucial step in HIV-1 replication is the strand transfer reaction, where the processed viral DNA is inserted into the host chromosome. scispace.com this compound is a potent inhibitor of this reaction. nih.govnih.gov Research indicates that most of the chemical groups present in the natural structure of this compound are necessary for its effective inhibition of the HIV-1 integrase strand transfer activity. nih.gov The IC50 value for the inhibition of the strand transfer reaction by this compound is approximately 10 μM. core.ac.uk Furthermore, this compound has been found to inhibit strand transfer reactions catalyzed by stable pre-integration complexes (PICs) with IC50 values of 25-30 µM. researchgate.net

Inhibition of Disintegration Reaction

This compound also exhibits inhibitory activity against the disintegration reaction, which is the reversal of the strand transfer reaction. researchgate.netnih.gov This inhibition is observed with both the full-length HIV-1 integrase enzyme and its truncated core domain (amino acids 50-212). nih.govresearchgate.net The IC50 values for the inhibition of the disintegration reaction are reported to be in the range of 3–10 μM. researchgate.netresearchgate.net

Molecular Interactions with HIV-1 Integrase Enzyme

The inhibitory action of this compound is attributed to its interaction with the HIV-1 integrase enzyme. While the precise binding mode is a subject of ongoing research, it is understood that the compound targets the active site of the enzyme. nih.govnih.gov The catalytic core domain of the integrase, which contains key amino acid residues essential for its function, is a primary target for inhibitors like this compound. nih.govhilarispublisher.com The structure of this compound, a novel decalin derivative, is distinct from many other HIV-1 integrase inhibitors. nih.gov

Antimalarial Activity

Beyond its anti-HIV properties, this compound has also been identified as having activity against the malaria parasite. thaiscience.inforesearchgate.net

Inhibitory Activity against Plasmodium falciparum K1 Strain

This compound has demonstrated inhibitory activity against the K1 strain of Plasmodium falciparum, which is a multidrug-resistant strain of the malaria parasite. thaiscience.inforesearchgate.net This finding is significant as there is a continuous need for new antimalarial agents to combat drug resistance. nih.gov The reported IC50 value for the antimalarial activity of this compound against the P. falciparum K1 strain is 6.91 μM. thaiscience.inforesearchgate.net Notably, the compound did not show cytotoxicity against Vero cells (African green monkey kidney fibroblasts), suggesting a degree of selectivity for the parasite. thaiscience.inforesearchgate.net This was the first report of antimalarial activity for this compound. thaiscience.info

Compound Data

Compound NameActivityOrganism/EnzymeIC50 Value
This compoundAnti-HIV-1 Integrase (3'-End Processing)HIV-1 Integrase3–10 μM
This compoundAnti-HIV-1 Integrase (Strand Transfer)HIV-1 Integrase~10 μM
This compoundAnti-HIV-1 Integrase (Disintegration)HIV-1 Integrase3–10 μM
This compoundAntimalarialPlasmodium falciparum K1 Strain6.91 μM

Proposed Molecular Mechanisms of Action against Malarial Parasites

This compound has demonstrated notable inhibitory activity against the malarial parasite Plasmodium falciparum. thaiscience.info While the precise molecular mechanisms are still under investigation, its action is thought to be linked to the disruption of essential parasite processes. One of the key targets for many antimalarial drugs is the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. ukm.my The inhibition of this process leads to a buildup of toxic heme, which is lethal to the parasite. ukm.my It is proposed that this compound may interfere with this detoxification pathway, possibly by inhibiting hemozoin formation. ukm.mymdpi.com

Another potential mechanism involves the inhibition of enzymes crucial for parasite survival. scienceopen.com For instance, some compounds with structures related to this compound have been shown to inhibit histone deacetylase (HDAC) enzymes in Plasmodium falciparum. scienceopen.com HDACs play a vital role in regulating gene expression, and their inhibition can disrupt various cellular processes, ultimately leading to parasite death. scienceopen.com Furthermore, the molecular structure of this compound, a sesquiterpenoid, is part of a class of compounds known for a wide range of biological activities, including antimalarial effects. thaiscience.inforesearchgate.net The specific stereochemistry and functional groups of this compound likely contribute to its ability to interact with and inhibit specific parasite targets. researchgate.net Further research is needed to fully elucidate the intricate molecular interactions between this compound and Plasmodium falciparum.

Antimicrobial Activities

This compound has exhibited a weak to moderate spectrum of activity against several Gram-positive bacteria. thaiscience.inforesearchgate.net Studies have identified it as a key antibacterial component in extracts from the endophytic fungus Xylaria feejeensis. researchgate.net Research has shown its inhibitory effects against various strains, including Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. thaiscience.inforesearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency. For this compound, the MIC values indicate its level of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

BacteriumMIC (μg/mL)Reference
Bacillus subtilis16 researchgate.net
Methicillin-Resistant S. aureus (MRSA)64 researchgate.net
Staphylococcus aureus1250 thaiscience.info
Bacillus subtilis ATCC 6633312 thaiscience.info

This table is interactive. Click on the headers to sort the data.

It is important to note that while this compound shows activity, its potency may be lower when compared to standard antibiotics. thaiscience.info

Despite its activity against certain bacteria, this compound has been found to be inactive against a range of other microorganisms. thaiscience.inforesearchgate.net Specifically, studies have reported its lack of activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. thaiscience.inforesearchgate.net Furthermore, this compound has not shown any antiviral effects against Herpes Simplex Virus type 1 (HSV-1) or the H5N1 avian influenza virus. thaiscience.inforesearchgate.net This selective inactivity highlights the specific nature of its biological targets.

Activity Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

In Vitro Selectivity and Cell-Based Activity Profiles

A crucial aspect of drug discovery is ensuring that a compound is effective against its target without harming the host's cells. This compound has been evaluated for its cytotoxicity against mammalian cell lines, particularly Vero cells, which are derived from the kidney of an African green monkey. thaiscience.inforesearchgate.net These studies have consistently shown that this compound is non-cytotoxic to Vero cells, even at concentrations where it exhibits antimalarial activity. thaiscience.inforesearchgate.netresearchgate.net This favorable selectivity profile suggests that this compound has the potential to target pathogens with minimal impact on healthy mammalian cells.

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. In the context of cytotoxicity, a higher IC50 value indicates lower toxicity.

Table 2: Cytotoxicity of this compound against Vero Cells

Cell LineIC50 (μM)OutcomeReference
Vero cells>46.56Non-cytotoxic thaiscience.info

This table is interactive. Click on the headers to sort the data.

The differential cytotoxicity of a compound, meaning its varying effects on different cell types, is a key area of investigation for research applications. nawah-scientific.commdpi.com While this compound has shown low toxicity towards normal mammalian cells like Vero cells, its effects on cancerous cell lines or other specific cell types have been a subject of interest. thaiscience.infomdpi.com The ability of a compound to selectively target and inhibit the growth of cancer cells while leaving normal cells unharmed is a desirable characteristic for potential anticancer agents. nawah-scientific.com

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (e.g., IC50 against a mammalian cell line) to the effective concentration against a pathogen or cancer cell line, is a valuable metric. actanaturae.ru A higher SI value indicates greater selectivity. For this compound, its potent antimalarial activity combined with its low cytotoxicity against Vero cells results in a favorable selectivity index, highlighting its potential for further investigation in drug development. thaiscience.info

Advanced Analytical Methodologies in Integric Acid Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of integric acid and its derivatives. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's intricate framework. tsscience.co.kroa.mg

1D NMR, specifically ¹H-NMR (proton) and ¹³C-NMR (carbon-13), provides initial information on the types and numbers of protons and carbons in the molecule. emerypharma.com For instance, the ¹H-NMR spectrum reveals details about the chemical environment of each proton through its chemical shift, integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). emerypharma.com Similarly, ¹³C-NMR provides the chemical shifts for each carbon atom.

However, due to the complexity of this compound's eremophilane (B1244597) core, 1D spectra often exhibit overlapping signals that are difficult to assign definitively. libretexts.org This is where 2D NMR techniques become essential. libretexts.org Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This helps in tracing out spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. emerypharma.com

Through the integrated analysis of 1D and 2D NMR data, researchers can unequivocally assign the chemical shifts and establish the connectivity of the atoms that form the structure of this compound. tsscience.co.kr This detailed structural information is foundational for understanding its chemical properties and biological activity.

Table 1: Representative NMR Data for this compound Analogs

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
CH-15.79130.7C-2, C-3, C-5, C-10
CH-25.93131.0C-1, C-4, C-10
C-3-169.1-
C-4-125.8-
CH₃-141.8520.7C-4, C-5, C-6
CH₃-151.0515.4C-3, C-4, C-5

Note: Data is illustrative and based on known eremophilane sesquiterpenes similar to this compound. researchgate.net Actual values can vary based on solvent and specific experimental conditions.

Electronic Circular Dichroism (ECD) Analysis

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules like this compound. tsscience.co.krresearchgate.net The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms.

In the study of this compound and its analogs, experimental ECD spectra are compared with spectra predicted through quantum chemical calculations. researchgate.net This comparison allows for the unambiguous assignment of the absolute stereochemistry of the molecule. tsscience.co.kr The process involves:

Obtaining the experimental ECD spectrum of the isolated compound.

Generating theoretical ECD spectra for all possible stereoisomers of the molecule using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Matching the experimental spectrum with one of the calculated spectra to determine the true absolute configuration. researchgate.net

This technique was instrumental in elucidating the structures of newly discovered eremophilane sesquiterpenes that share a high degree of similarity with the this compound core. tsscience.co.kr

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass Spectrometry (MS) is a cornerstone technique in the analysis of natural products, providing essential information on molecular weight and chemical formula. nih.gov For this compound research, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. researchgate.net

When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures from natural extracts. researchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern can provide clues about the molecule's substructures.

The integration of LC with MS, solid-phase extraction (SPE), and NMR (LC-MS-SPE/NMR) has emerged as a highly efficient, hyphenated technique for the rapid identification and structural elucidation of compounds like this compound directly from complex mixtures. researchgate.net This approach streamlines the discovery process of novel natural products. researchgate.net

Chromatographic Separation Techniques for Research

Chromatography is essential for the isolation and purification of this compound from its natural sources, typically fungal cultures. It is also used to quantify the compound and assess its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity and concentration of this compound in a sample. javeriana.edu.comjcce.org.mk The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. jrespharm.com

A typical HPLC setup for this compound analysis would involve:

Column: A reversed-phase (RP) column, such as a C18, is commonly used, where the stationary phase is nonpolar. jrespharm.comscribd.com

Mobile Phase: A mixture of a weak acid (like formic or trifluoroacetic acid) in water and an organic solvent like acetonitrile (B52724) is often employed. mjcce.org.mk

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the eluting compounds. researchgate.net

By running a standard of known concentration, a calibration curve can be generated to accurately quantify the amount of this compound in an unknown sample. mdpi.com The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. javeriana.edu.comjcce.org.mk

Table 2: Example HPLC Method Validation Parameters

ParameterDescriptionTypical Value
Linearity (r²) Correlation coefficient indicating how well the concentration predicts the detector response.> 0.999
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.0.5 - 5.0 µg/mL
Precision (RSD%) The relative standard deviation, indicating the closeness of repeated measurements.< 15%

Note: These values are representative and can vary depending on the specific compound, instrument, and method conditions. javeriana.edu.comjcce.org.mkjrespharm.com

Preparative Chromatography for Isolation

To obtain sufficient quantities of pure this compound for structural elucidation and biological testing, preparative chromatography is employed. oa.mgresearchgate.netresearchgate.net This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger sample volumes and isolate compounds in milligram to gram quantities. chromatographyonline.com

The process often begins with the fractionation of a crude extract from a fungal culture, such as Xylaria feejeensis, using column chromatography. researchgate.net This is followed by further purification steps using preparative HPLC. scribd.comreachseparations.com The goal is to separate this compound from other co-occurring metabolites. The collected fractions containing the pure compound are then dried, often by rotary evaporation, to yield the isolated this compound. chromatographyonline.com

Future Research Directions and Theoretical Applications of Integric Acid

Elucidation of Novel Biological Targets and Pathways

Initial research has successfully identified integric acid as an inhibitor of the HIV-1 integrase enzyme, a critical component for viral replication that is absent in the host, making it a viable target for antiviral therapy. researchgate.net It inhibits the 3'-end processing, strand transfer, and disintegration reactions catalyzed by this enzyme. researchgate.net More recently, studies have revealed its inhibitory activity against the multidrug-resistant K1 strain of the malarial parasite Plasmodium falciparum, a discovery that marks the first report of its kind against a human parasite. researchgate.netthaiscience.info The compound has also demonstrated weak antimicrobial effects against Gram-positive bacteria, though it was found to be inactive against M. tuberculosis, herpes simplex virus (HSV-1), and the H5N1 influenza virus. researchgate.netthaiscience.info

Future work should prioritize the deconvolution of the specific molecular mechanisms underlying these observed activities. For its antimalarial effects, research is needed to identify the precise protein or pathway targeted within P. falciparum. Similarly, the basis for its selective, albeit weak, antibacterial activity against Gram-positive bacteria warrants further investigation to uncover potentially novel antibacterial targets. A deeper understanding of how this compound interacts with these biological targets will be crucial for its development as a therapeutic lead.

Optimization of Fungal Biosynthetic Pathways for Scalable Production

This compound is a secondary metabolite produced by the wood-decay fungus Xylaria feejeensis. researchgate.netresearchgate.net Isotopic labeling experiments have determined that its complex structure is formed through the condensation of a sesquiterpene and a polyketide. researchgate.netresearchgate.net Specifically, the ring structure is synthesized via the mevalonate (B85504) pathway, while the side chain originates from the polyketide pathway, with methyl groups derived from methionine. researchgate.netresearchgate.netresearchgate.net Studies on the cultivation of X. feejeensis have shown that the fungus reaches its optimal production phase for this compound after 12 days, before entering the stationary phase. researchgate.net

However, the natural yield of many fungal metabolites is often too low for commercial-scale production. researchgate.net Future research should focus on optimizing these biosynthetic pathways for scalable and economically viable production. This can be achieved through several established strategies in metabolic engineering and fermentation technology. nih.govpeerj.com Key approaches include:

Strain Improvement: Selecting or genetically engineering more productive fungal strains of Xylaria. nih.govnih.gov

Fermentation Optimization: Systematically adjusting culture conditions such as media composition, pH, temperature, and aeration to maximize yield. nih.govmdpi.com The "One Strain, Many Compounds" (OSMAC) approach could be employed to explore how different culture conditions affect the metabolic output of X. feejeensis. nih.gov

Process Scaling: Developing robust and efficient methods for large-scale fermentation, potentially in bioreactors, and optimizing downstream purification processes. nih.govnih.gov

These efforts are essential to ensure a sustainable supply of this compound for further research and potential clinical development.

Exploration of Undiscovered Bioactivities in Diverse Fungal Sources

This compound has been isolated from fungi of the Xylaria genus, a group known to be a prolific source of structurally diverse and bioactive secondary metabolites. thaiscience.infoebi.ac.ukebi.ac.uk For instance, other compounds isolated from Xylaria species, such as xylarenals A and B, have been identified as selective ligands for the neuropeptide Y Y5 receptor. thaiscience.info This highlights the vast, largely untapped chemical diversity within this fungal genus.

Future research should involve a systematic bioprospecting effort to explore other species within the Xylaria genus and related endophytic fungi for the presence of this compound, its natural analogs, or entirely new bioactive compounds. mdpi.comnih.gov Fungi produce a wide array of chemical scaffolds, including polyketides, terpenes, and alkaloids, which have been shown to possess antibacterial, antiviral, antitumor, and anti-inflammatory activities. nih.gov By screening extracts from these diverse fungal sources against a broad panel of biological assays, it may be possible to uncover novel therapeutic applications for this compound-like molecules, expanding their known bioactivity profile beyond their anti-HIV and antimalarial effects.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The chemical synthesis of this compound has been successfully achieved, providing confirmation of its absolute stereochemistry and a pathway to produce the molecule in the laboratory. ebi.ac.uknih.gov An efficient total synthesis starting from the Wieland-Miescher ketone has been reported, featuring key steps such as an orthogonal deprotection/protection strategy and a selective oxidative cleavage. ebi.ac.uknih.gov Furthermore, initial chemical and enzymatic modifications of the natural product have been performed to generate derivatives, which have been instrumental in studying the structure-activity relationship (SAR) for its HIV-1 integrase inhibitory activity. ebi.ac.uk

Building on this foundation, future synthetic efforts should focus on developing more modular and flexible synthetic routes. Such strategies would enable the efficient creation of a diverse library of complex this compound analogs. nih.gov By systematically modifying different parts of the molecule—the eremophilane (B1244597) core, the acyl side chain, and various functional groups—researchers can conduct comprehensive SAR studies. This will be critical for:

Optimizing potency against known targets like HIV-1 integrase and P. falciparum.

Improving pharmacokinetic properties.

Identifying the structural features responsible for newly discovered bioactivities.

Potentially designing hybrid molecules that combine the active moieties of this compound with other pharmacophores to enhance therapeutic effects. nih.gov

Computational Approaches in this compound Research (e.g., molecular docking, in silico SAR prediction)

Computational chemistry offers a powerful toolkit to accelerate drug discovery and complement experimental research. frontiersin.org For this compound, molecular docking studies have already been utilized to explore its interactions with biological targets. scribd.comthieme-connect.com These in silico methods are invaluable for visualizing and predicting how a ligand binds to a protein's active site. frontiersin.orgmdpi.com

Future computational research on this compound should be expanded to fully leverage modern modeling techniques. This includes:

Molecular Docking and Dynamics: Performing detailed docking simulations of this compound and its synthetic analogs with high-resolution structures of its known targets (e.g., HIV-1 integrase, key P. falciparum proteins). nih.gov Where experimental structures are unavailable, homology models can be generated. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of the ligand-protein complex over time.

In Silico SAR and QSAR: Using computational models to predict the activity of virtual compounds, thereby guiding the design of new analogs with enhanced potency. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify key physicochemical properties correlated with biological activity, streamlining the synthetic process. rsc.org

ADMET Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs at an early stage, helping to identify candidates with favorable drug-like profiles. nih.gov

DFT Calculations: Using Density Functional Theory (DFT) to analyze the electronic properties and reactivity of this compound and its derivatives, providing deeper insight into its chemical behavior. biointerfaceresearch.com

By integrating these computational approaches with experimental validation, research into this compound can proceed more efficiently, leading to the rational design of next-generation therapeutic agents. frontiersin.org

Q & A

Q. What are the established methods for isolating Integric acid from natural sources, and how can researchers ensure reproducibility?

To isolate this compound, researchers should prioritize protocols with detailed solvent systems (e.g., gradient elution in column chromatography) and validate purity through orthogonal techniques like HPLC-DAD and NMR. Documenting solvent ratios, temperature, and extraction times is critical for replication . Include raw chromatographic data in supplementary materials to enable cross-validation by peers .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are essential for structural elucidation. For stereochemical analysis, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., TD-DFT). Always report instrument parameters (e.g., magnetic field strength, solvent suppression methods) to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s biological activity while minimizing variability?

Use a minimum of three biological replicates and include positive/negative controls (e.g., known inhibitors). Normalize data to cell viability or protein content to account for plate-to-plate variability. Statistical analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between treatment groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct a systematic meta-analysis of published datasets, focusing on variables such as assay conditions (e.g., pH, temperature), cell lines, and compound purity. Use Bland-Altman plots to assess agreement between studies and identify outliers. Replicate conflicting experiments under standardized protocols to isolate confounding factors .

Q. What strategies optimize the stereochemical purity of synthetic this compound derivatives during lab-scale synthesis?

Employ asymmetric catalysis (e.g., chiral ligands in transition metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC or supercritical fluid chromatography (SFC). Computational modeling (e.g., molecular docking) can predict steric hindrance effects to refine reaction conditions .

Q. How should multi-parametric stability studies for this compound formulations be designed to comply with ICH guidelines?

Test degradation under forced conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Use a factorial design to evaluate interactions between humidity, temperature, and light exposure. Report degradation kinetics using Arrhenius equations to predict shelf-life .

Q. What computational approaches validate this compound’s binding affinity predictions in molecular docking studies?

Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with published crystallographic data of homologous targets .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Apply mixed-effects models to account for intra- and inter-population variability. Use bootstrapping to estimate confidence intervals for EC50 values. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. How should researchers address ethical considerations when testing this compound in animal models?

Follow ARRIVE guidelines for experimental design and reporting. Obtain approval from institutional animal care committees, and include justification for sample sizes to minimize unnecessary harm. Use blinding during data collection to reduce bias .

Q. What criteria determine whether a novel this compound derivative warrants further investigation?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during early-stage prioritization. Compare in vitro potency (e.g., IC50), selectivity indices, and ADMET profiles against existing compounds. Use scaffold-hopping strategies to assess novelty .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in supplementary materials?

Include annotated NMR spectra with peak assignments and impurity signals highlighted. Provide raw FID files in open-access repositories (e.g., Zenodo) for independent verification. Use tables to compare observed vs. predicted chemical shifts .

Q. What metrics ensure reproducibility in kinetic studies of this compound’s enzyme inhibition?

Report kcat/KM values with standard errors from triplicate experiments. Share raw progress curves and fitting parameters (e.g., R<sup>2</sup> for nonlinear regression). Use open-source tools like KinTek Explorer for global curve fitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.